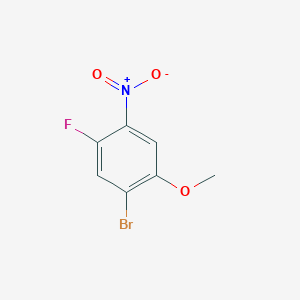

2-Bromo-4-fluoro-5-nitroanisole

Description

Contextual Significance of Halogenated and Nitrated Anisoles in Chemical Research

Halogenated and nitrated anisoles are a class of compounds with considerable importance in environmental science and synthetic chemistry. Halogenated anisoles are recognized as environmental pollutants, and understanding their physicochemical properties is crucial for modeling their environmental fate. nih.gov Their vapor pressures, water solubilities, and partition coefficients often resemble those of chlorobenzenes, suggesting a similar environmental distribution. nih.gov

In the realm of synthesis, the methoxy (B1213986) group (-OCH3) in anisole (B1667542) is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. youtube.com This directing effect is fundamental in reactions like halogenation and nitration. For instance, the nitration of anisole typically yields a mixture of ortho- and para-nitroanisole. youtube.com The presence of halogens and nitro groups on the anisole ring further modifies its reactivity, opening up avenues for diverse chemical transformations.

Rationale for Investigating Polyfunctionalized Aromatic Ethers in Synthetic Methodologies

The investigation of polyfunctionalized aromatic ethers like 2-Bromo-4-fluoro-5-nitroanisole is driven by the desire for efficiency and precision in multi-step syntheses. Each functional group on the aromatic ring can be selectively targeted for modification, allowing for a stepwise and controlled construction of the target molecule.

The bromo substituent, for example, is a versatile handle for cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. The nitro group can be readily reduced to an amine, which can then participate in a host of reactions, including amide bond formation and the construction of heterocyclic rings. The fluorine atom can influence the compound's electronic properties and metabolic stability, a desirable feature in medicinal chemistry. Finally, the methoxy group can be cleaved to reveal a phenol, providing another point for chemical modification.

This multi-faceted reactivity makes this compound a valuable starting material. It is used as a reactant in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran. fluoromart.com Furthermore, related compounds are utilized in the preparation of anti-inflammatory agents, highlighting the potential of this class of molecules in drug discovery. fluoromart.com The ability to serve as a building block for fused aromatic and heteroaromatic compounds further underscores its importance in organic synthesis. fluoromart.com

Physicochemical Properties

The specific arrangement of substituents in this compound gives rise to its unique set of physical and chemical properties.

| Property | Value |

| Molecular Formula | C7H5BrFNO3 |

| Molecular Weight | 250.02 g/mol fluoromart.com |

| CAS Number | 1352244-77-9 fluoromart.com |

| Appearance | Solid fluoromart.com |

| Storage | 2-8°C in a dry environment fluoromart.com |

This table is based on available data and may not be exhaustive.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-fluoro-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKUWMSVXMRVFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272261 | |

| Record name | 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-77-3 | |

| Record name | 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84478-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Fluoro 5 Nitroanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogens and Nitro Group

The presence of a strongly electron-withdrawing nitro group significantly activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, before the leaving group is expelled. masterorganicchemistry.com For 2-Bromo-4-fluoro-5-nitroanisole, the nitro group activates the ortho position (C2, bearing the bromine) and the para position (C4, bearing the fluorine) for such attacks.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. Consequently, the reactivity of the leaving group is often F > Cl > Br > I, as the more electronegative fluorine atom is better at stabilizing the negative charge in the intermediate complex through its inductive effect. masterorganicchemistry.com In this compound, the fluorine atom is para to the activating nitro group, while the bromine is ortho. Both positions are highly activated.

While specific studies on the competitive displacement for this exact molecule are not widely documented, general principles suggest that the fluorine atom at C4 would be the more reactive site for nucleophilic displacement due to its superior ability to stabilize the intermediate anion and its position para to the nitro group, which allows for effective resonance stabilization. masterorganicchemistry.comnih.gov Strong nucleophiles such as alkoxides, amines, and thiolates are expected to readily displace the fluorine atom. Under more forcing conditions, displacement of the bromine atom could also occur.

Table 1: Expected Products from SNAr Reactions with Various Nucleophiles

| Nucleophile (Reagent) | Expected Primary Product (Displacement of Fluorine) |

|---|---|

| Ammonia (NH₃) | 2-Bromo-4-amino-5-nitroanisole |

| Sodium Methoxide (NaOCH₃) | 2-Bromo-4-methoxy-5-nitroanisole |

| Sodium Thiophenoxide (NaSPh) | 2-Bromo-4-(phenylthio)-5-nitroanisole |

| Piperidine (B6355638) | 2-Bromo-5-nitro-4-(piperidin-1-yl)anisole |

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, as it dramatically alters the electronic properties of the aromatic ring, converting a strong deactivating group into a potent activating group. masterorganicchemistry.com This transformation can be achieved using various reagents.

For this compound, the nitro group can be selectively reduced to an amine, yielding 5-Bromo-3-fluoro-4-methoxyaniline. Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over a palladium or platinum catalyst) or the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl, or Zn/AcOH). masterorganicchemistry.comcommonorganicchemistry.com The choice of reagent can be critical to avoid the undesired hydrogenolysis (removal) of the halogen substituents; for instance, Raney Nickel is sometimes preferred over Pd/C to preserve bromo and chloro substituents. commonorganicchemistry.com

The resulting aniline (B41778), 5-Bromo-3-fluoro-4-methoxyaniline, is a versatile intermediate for further functionalization. The amino group can undergo a range of classic transformations, including diazotization to form a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of other functional groups (e.g., -Cl, -CN, -OH). It can also be acylated to form amides or participate in coupling reactions.

Table 2: Potential Transformations Following Nitro Group Reduction

| Reagent(s) | Transformation of Amino Group | Product |

|---|

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. However, the aromatic ring of this compound is severely deactivated towards electrophilic attack. This is due to the cumulative electron-withdrawing inductive and resonance effects of the nitro, bromo, and fluoro substituents. Although the methoxy (B1213986) group is an activating, ortho, para-director, its influence is overwhelmed by the three powerful deactivating groups. Therefore, further electrophilic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions are highly unfavorable and would require exceptionally harsh conditions, if they proceed at all. No significant research findings report successful electrophilic aromatic substitution on this substrate.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For haloarenes, the reactivity order is typically I > Br > Cl >> F. In this compound, the carbon-bromine bond is the primary site for oxidative addition to a metal catalyst (like palladium), making it the reactive handle for these transformations while leaving the more robust carbon-fluorine bond intact. nih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl compounds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. mdpi.com this compound is an excellent candidate for this reaction at the C-Br position. The reaction would involve coupling with various aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst and a base to yield substituted 4-fluoro-5-nitro-methoxybiphenyl derivatives. nih.govnih.gov

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst/Base (Typical) | Expected Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-4-fluoro-5-nitroanisole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 4-Fluoro-2-(4-methoxyphenyl)-5-nitroanisole |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 4-Fluoro-5-nitro-2-(pyridin-3-yl)anisole |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Fluoro-5-nitro-2-(thiophen-2-yl)anisole |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the reaction on this compound would selectively occur at the more reactive C-Br bond. sigmaaldrich.cn This provides a direct route to arylalkyne structures, which are valuable building blocks in materials science and medicinal chemistry.

Other palladium-catalyzed reactions, such as the Heck reaction (coupling with an alkene) or the Buchwald-Hartwig amination (coupling with an amine), would also be expected to proceed selectively at the C2-Br position, further demonstrating the synthetic utility of this compound as a building block.

Table 4: Representative Sonogashira Coupling Reactions

| Terminal Alkyne | Catalyst System (Typical) | Expected Product |

|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-Fluoro-5-nitro-2-(phenylethynyl)anisole |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 2-((Trimethylsilyl)ethynyl)-4-fluoro-5-nitroanisole |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-(Hex-1-yn-1-yl)-4-fluoro-5-nitroanisole |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI / Et₃N | 3-(2-Fluoro-5-methoxy-4-nitrophenyl)prop-2-yn-1-ol |

Oxidative Transformations

The oxidative transformations of this compound can target the methoxy group or the aromatic ring itself. While the nitro group is an electron-withdrawing group and generally deactivates the ring towards electrophilic attack, it can influence the regioselectivity of oxidative processes. The primary oxidative pathway for anisole (B1667542) derivatives often involves the cleavage of the methyl ether, a process known as O-demethylation, or hydroxylation of the aromatic ring.

Research on anisole and its derivatives has shown that oxidative cleavage can be achieved using various reagents. For instance, unspecific peroxygenases (UPOs) have been shown to mediate the oxyfunctionalization of anisole, leading to demethylation and hydroxylation. nih.gov These enzymes can catalyze up to four consecutive oxidations, yielding a variety of methoxyphenols, diols, and eventually benzoquinones. nih.gov The initial step is often the formation of guaiacol (B22219) (2-methoxyphenol) and 4-methoxyphenol. nih.gov In the case of this compound, enzymatic or chemical oxidation could potentially lead to the formation of the corresponding phenol, 2-bromo-4-fluoro-5-nitrophenol (B1281876), through O-demethylation.

Another potential oxidative pathway is the cleavage of the C–O bond, which has been reported for anisole derivatives using nickel catalysis with diisopropylaminoborane (B2863991) as the reducing agent, although this is a reductive cleavage. acs.org More direct oxidative cleavage reactions often involve strong oxidizing agents or enzymatic systems. nih.gov The treatment of alkenes and other compounds with agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of carbon-carbon bonds. masterorganicchemistry.com While not directly applicable to the aromatic ring of this compound, these principles highlight the potential for oxidative degradation under harsh conditions.

The following table summarizes potential oxidative transformations for this compound based on known reactions of similar compounds.

Interactive Data Table: Potential Oxidative Transformations of this compound

| Reaction Type | Reagent/Catalyst | Potential Product(s) | Reaction Conditions | Reference for Analogy |

| O-Demethylation | Unspecific Peroxygenases (UPOs) / H₂O₂ | 2-Bromo-4-fluoro-5-nitrophenol | Enzymatic reaction | nih.gov |

| Ring Hydroxylation | Unspecific Peroxygenases (UPOs) / H₂O₂ | Hydroxylated derivatives of this compound | Enzymatic reaction | nih.gov |

| Oxidative Cleavage | Strong oxidizing agents (e.g., RuO₄) | Ring-opened products | Harsh oxidative conditions | masterorganicchemistry.com |

Cyclization Reactions and Related Annulations

The presence of a nitro group ortho to a bromine atom in this compound provides a strategic arrangement for cyclization reactions, typically following the reduction of the nitro group to an amine. The resulting amine can then undergo intramolecular or intermolecular reactions to form various heterocyclic systems.

The reductive cyclization of nitroarenes is a well-established method for synthesizing N-heterocycles. researchgate.netnih.gov This transformation can be mediated by various reagents, including transition metals like palladium and titanium trichloride, or through electrochemistry. researchgate.netnih.govacs.org For this compound, the initial step would be the reduction of the nitro group to yield 5-amino-2-bromo-4-fluoroanisole.

This amino intermediate is a versatile precursor for cyclization. For example:

Intramolecular Cyclization: The amino group can act as a nucleophile, displacing the adjacent bromine atom via an intramolecular nucleophilic aromatic substitution (SNAAr) to form a five-membered heterocyclic ring. This type of reaction is known to produce benzofurans or other related structures, although in this case, it would lead to a derivative of benzoxazole (B165842) or a similar N-heterocycle, depending on the specific reaction conditions and any additional reagents.

Intermolecular Cyclization/Annulation: The amino intermediate can react with various bifunctional reagents to construct fused ring systems. For instance, reaction with α-haloketones could lead to the formation of quinoline (B57606) or quinoxaline (B1680401) derivatives through established synthetic routes like the Friedländer annulation or Combes quinoline synthesis, after initial condensation.

The following table outlines potential cyclization pathways for this compound.

Interactive Data Table: Potential Cyclization Pathways for this compound

| Reaction Type | Intermediate | Reagent/Catalyst | Potential Product Class | Reaction Conditions | Reference for Analogy |

| Reductive Cyclization | This compound | Pd catalyst, CO | Indole derivatives (if a suitable side chain is present) | High pressure and temperature | researchgate.net |

| Intramolecular Cyclization | 5-Amino-2-bromo-4-fluoroanisole | Base (e.g., K₂CO₃) | Benzoxazole derivatives (with a suitable C1 source) | Heating in a polar solvent | nih.gov |

| Annulation | 5-Amino-2-bromo-4-fluoroanisole | 1,3-Dicarbonyl compounds | Quinolone derivatives | Acid catalysis (e.g., H₂SO₄) | researchgate.net |

| Annulation | 5-Amino-2-bromo-4-fluoroanisole | α-Halo ketones | Quinoxaline derivatives | Condensation followed by cyclization | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Fluoro 5 Nitroanisole

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the bonding within a molecule.

For 2-Bromo-4-fluoro-5-nitroanisole, an FTIR and FT-Raman analysis would be expected to reveal characteristic vibrational modes. Key absorptions would include asymmetric and symmetric stretching of the nitro group (NO₂), typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Additionally, C-H stretching vibrations of the aromatic ring and the methoxy (B1213986) group (-OCH₃) would be present. The spectra would also show C-O (ether) stretching, C-F stretching, and C-Br stretching vibrations at their characteristic frequencies. The substitution pattern on the benzene (B151609) ring would influence the exact position and intensity of these peaks.

A data table for these expected vibrations would be structured as follows:

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | Aromatic C-H stretch |

| Data not available | Aliphatic C-H stretch (-OCH₃) |

| Data not available | NO₂ asymmetric stretch |

| Data not available | NO₂ symmetric stretch |

| Data not available | C-O stretch (ether) |

| Data not available | C-F stretch |

| Data not available | C-Br stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Positional and Conformational Assignment

NMR spectroscopy is indispensable for determining the precise structure and connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants of these signals would be crucial for confirming the 2, 4, 5-substitution pattern. A singlet corresponding to the three protons of the methoxy group would also be present, likely in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would display signals for each of the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents (bromine, fluorine, nitro, and methoxy groups), providing further evidence for the substitution pattern.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift and coupling to adjacent protons would confirm its position on the aromatic ring.

The anticipated data would be presented as follows:

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data not available | Aromatic-H | ||

| Data not available | Aromatic-H |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|

¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₇H₅BrFNO₃), the high-resolution mass spectrum would confirm the exact molecular weight (approximately 250 g/mol ), taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the methoxy group, the nitro group, and other characteristic fragments that would help to piece together the molecular structure.

| m/z | Ion |

| Data not available | [M]⁺ (Molecular ion) |

| Data not available | Fragmentation Ions |

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. An XPS analysis of this compound would provide binding energy data for the core electrons of carbon (C 1s), oxygen (O 1s), nitrogen (N 1s), bromine (Br 3d), and fluorine (F 1s), confirming the presence and chemical environment of each element on the surface of the sample.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to separate the compound from any impurities and to confirm its identity and purity. The retention time from the chromatography would be a characteristic of the compound under specific analytical conditions, while the mass spectrometer would provide confirmation of its molecular weight and structural fragments.

Computational and Quantum Chemical Investigations of 2 Bromo 4 Fluoro 5 Nitroanisole

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 2-Bromo-4-fluoro-5-nitroanisole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry.

This process minimizes the total energy of the molecule by adjusting the positions of its constituent atoms. The outcome is a set of precise geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's ground-state conformation. Understanding these parameters is fundamental to predicting the molecule's physical and chemical behavior. For instance, the calculated bond lengths between the carbon atoms of the benzene (B151609) ring and the various substituents (Bromo, Fluoro, Nitro, and Anisole (B1667542) groups) can indicate the degree of electronic delocalization and steric strain within the molecule.

Illustrative Optimized Geometrical Parameters

The following table contains hypothetical data for illustrative purposes, as specific peer-reviewed computational studies on this compound are not publicly available.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-Br | 1.90 Å |

| C-F | 1.35 Å | |

| C-N (Nitro) | 1.48 Å | |

| C-O (Anisole) | 1.36 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-C-F | 119.8° | |

| C-C-N | 118.9° | |

| Dihedral Angle | C-C-O-C (Anisole) | 179.5° |

Ab Initio Approaches for Vibrational Spectra Prediction and Energy Landscapes

Ab initio methods are quantum chemistry calculations that rely on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods are used to predict the vibrational spectra (infrared and Raman) of this compound. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be computed. researchgate.net

These theoretical frequencies correspond to the stretching, bending, and torsional motions of the molecule's functional groups. Comparing the predicted spectrum with experimental data allows for the precise assignment of observed spectral bands to specific molecular vibrations. researchgate.net Furthermore, ab initio calculations can map out the potential energy surface, revealing the energy landscapes, transition states, and barriers to conformational changes. nih.gov

Illustrative Predicted Vibrational Frequencies

This table presents hypothetical vibrational frequencies for demonstration. Actual values would be derived from specific computational outputs.

| Vibrational Mode | Functional Group | Illustrative Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic Ring | 3100 |

| C=C Stretch | Aromatic Ring | 1605 |

| N-O Asymmetric Stretch | Nitro Group | 1530 |

| N-O Symmetric Stretch | Nitro Group | 1345 |

| C-F Stretch | Fluoro Group | 1250 |

| C-O Stretch | Anisole Group | 1260 |

| C-Br Stretch | Bromo Group | 680 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

For this compound, the spatial distribution and energy of these orbitals determine its reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions. The distribution of HOMO and LUMO across the molecule highlights the probable sites for electrophilic and nucleophilic attack.

Illustrative Frontier Orbital Energies

The data in this table is hypothetical and serves to illustrate the concept.

| Orbital | Illustrative Energy (eV) | Significance |

| HOMO | -6.8 eV | Electron-donating potential |

| LUMO | -2.5 eV | Electron-accepting potential |

| HOMO-LUMO Gap | 4.3 eV | Chemical stability and reactivity index |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. bldpharm.com It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's charge landscape.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen (in the nitro and anisole groups) and fluorine. Regions of positive potential (colored blue) denote electron-deficient areas, which are prone to nucleophilic attack. These are typically located around hydrogen atoms. The MEP surface provides a clear and intuitive picture of where the molecule is most likely to interact with other chemical species. bldpharm.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This analysis is invaluable for understanding hyperconjugation—the interaction between filled (donor) and empty (acceptor) orbitals. youtube.com

For this compound, NBO analysis quantifies the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals. For example, it can reveal interactions between the lone pairs of the oxygen or fluorine atoms and the antibonding orbitals of the benzene ring. The stabilization energy (E(2)) associated with these interactions indicates their strength. This information is crucial for explaining the molecule's stability, geometry, and the influence of substituents on the aromatic system. wisc.edu

Illustrative NBO Interaction Energies

This table contains hypothetical stabilization energies (E(2)) to demonstrate NBO analysis findings.

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) |

| LP (O, Anisole) | π* (C-C, Ring) | 20.5 |

| LP (F) | σ* (C-C, Ring) | 4.2 |

| π (C=C, Ring) | π* (N=O, Nitro) | 15.8 |

Calculations of Hyperpolarizability and Non-linear Optical (NLO) Properties

Computational methods are employed to predict the non-linear optical (NLO) properties of molecules. The first hyperpolarizability (β) is a key parameter that determines a molecule's potential for NLO applications, such as frequency doubling in lasers. Molecules with significant NLO properties typically possess a strong intramolecular charge transfer character, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the nitro group acts as a strong electron acceptor, while the methoxy (B1213986) group (of the anisole) is an electron donor. The benzene ring provides the π-system for charge transfer. DFT calculations can compute the components of the hyperpolarizability tensor and the total hyperpolarizability value. A large calculated value for β would suggest that this compound could be a candidate for NLO materials. scbt.com

Illustrative Hyperpolarizability Values

The values presented are for illustrative purposes only.

| Property | Component | Illustrative Value (a.u.) |

| Dipole Moment (μ) | Total | 3.5 D |

| Polarizability (α) | α_total | 120 |

| First Hyperpolarizability (β) | β_total | 2500 |

Conformational Analysis and Stability Profiling

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, rotation around single bonds, particularly the C-O bond of the anisole group, can lead to different conformers.

Computational methods can systematically explore the potential energy surface by rotating specific bonds and calculating the energy at each step. This process identifies the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them. The results provide insight into the most likely shape of the molecule and the energy barriers required for it to change its conformation. The relative energies of the conformers determine their population distribution at a given temperature. For substituted cyclic systems, this analysis reveals the preference for substituents to occupy axial or equatorial positions. libretexts.org

Synthetic Utility of 2 Bromo 4 Fluoro 5 Nitroanisole As a Key Intermediate

Role as a Precursor in the Synthesis of Advanced Organic Molecules

2-Bromo-4-fluoro-5-nitroanisole serves as a crucial building block for the synthesis of more elaborate organic molecules, particularly in the development of pharmacologically active compounds and functional materials. The orchestrated reactivity of its substituents allows for sequential and regioselective modifications, paving the way for the construction of target molecules with high precision.

The presence of the bromine atom is particularly significant as it provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, can be effectively employed to introduce a wide array of substituents at this position. This capability is fundamental in building the carbon skeleton of complex natural products and designed molecules.

Furthermore, the nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group. This transformation is a gateway to a vast number of derivatives, including amides, sulfonamides, and ureas, and is a key step in the synthesis of many pharmaceutical agents. For instance, the analogous compound, 2-bromo-5-fluoro-4-nitroaniline, is a vital intermediate in the synthesis of CFTR modulators. The reduction of the nitro group in this compound would yield 2-bromo-4-fluoro-5-aminoanisole, a trifunctional building block with distinct reactive sites.

The strategic positioning of the fluorine atom also imparts unique properties to the molecule and its derivatives. The high electronegativity of fluorine can influence the acidity of neighboring protons and the reactivity of the aromatic ring. In the context of medicinal chemistry, the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Application in the Construction of Complex Heterocyclic Ring Systems

The inherent functionalities of this compound make it an excellent starting material for the synthesis of a variety of complex heterocyclic ring systems. The interplay between the different substituents allows for intramolecular cyclization reactions, leading to the formation of fused and polycyclic scaffolds.

A common strategy involves the reduction of the nitro group to an amine, followed by reactions with appropriate bifunctional reagents to construct the heterocyclic ring. For example, the resulting aniline (B41778) derivative can undergo condensation reactions with dicarbonyl compounds to form quinolines or with α-haloketones to yield indoles.

The utility of halogenated and nitrated aromatic compounds in heterocyclic synthesis is well-documented. For instance, a related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully employed as a building block for the solid-phase synthesis of various nitrogen-containing heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. nih.gov This highlights the potential of this compound to serve as a precursor to a diverse range of heterocyclic structures with significant importance in drug discovery. nih.gov

Moreover, the isomeric compound, 2-nitro-4-bromo-5-fluoroanisole, is utilized as a reactant in the synthesis of N-fused tricyclic indoles and benzofurans. fluoromart.com This further underscores the potential of the bromo-fluoro-nitroanisole scaffold in constructing complex, fused heterocyclic systems. The bromine atom can participate in intramolecular Heck or Ullmann-type reactions to facilitate ring closure.

Development of Novel Derivatives Through Strategic Functional Group Transformations

The chemical landscape of this compound can be extensively diversified through strategic functional group transformations. Each of the four substituents can be selectively manipulated to generate a library of novel derivatives with tailored properties.

Table 1: Potential Functional Group Transformations of this compound

| Functional Group | Transformation | Reagents and Conditions | Resulting Functional Group |

| Nitro (-NO₂) | Reduction | Fe/HCl, SnCl₂/HCl, H₂/Pd-C | Amino (-NH₂) |

| Bromo (-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl (-Ar) |

| Bromo (-Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl (-C≡CR) |

| Bromo (-Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino (-NR₂) |

| Bromo (-Br) | Cyanation | CuCN, KCN | Cyano (-CN) |

| Fluoro (-F) | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) | Varies (e.g., -OR, -NR₂) |

| Methoxy (B1213986) (-OCH₃) | Ether Cleavage | BBr₃, HBr | Hydroxyl (-OH) |

The reduction of the nitro group is a pivotal transformation, yielding an aniline derivative that opens up a plethora of synthetic possibilities. The newly formed amino group can be acylated, alkylated, or diazotized, leading to a wide range of functionalized compounds.

The bromine atom, as previously mentioned, is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse carbon and heteroatom-based substituents, significantly expanding the molecular diversity of the resulting compounds.

While the fluoro group is generally more resistant to substitution compared to other halogens, nucleophilic aromatic substitution (SNAAr) can be achieved under specific conditions, particularly due to the activating effect of the ortho- and para-nitro group. This allows for the introduction of other functional groups in place of fluorine.

Finally, the methoxy group can be cleaved to unveil a phenol. This transformation not only alters the electronic properties of the aromatic ring but also provides a new site for further functionalization, such as O-alkylation or esterification.

Integration into Multi-Component Reaction Systems for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis that allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. nih.govjocpr.com The diverse functionalities present in this compound make it an attractive candidate for the design of novel MCRs to generate libraries of structurally diverse compounds.

Following the reduction of the nitro group to an amine, the resulting aniline derivative can serve as a key component in various well-established MCRs. For example, it can participate in the Ugi or Passerini reactions, which are classic examples of MCRs used to generate peptide-like scaffolds and α-acyloxy carboxamides, respectively.

The development of novel MCRs involving this compound or its derivatives could provide efficient access to complex molecular architectures that would otherwise require lengthy and tedious multi-step syntheses. The ability to generate molecular complexity and diversity in a single step is highly desirable in drug discovery and materials science. nih.govjocpr.com The integration of this versatile building block into MCR-based synthetic strategies holds significant promise for the future of organic synthesis.

Mechanistic Studies of Reactions Involving 2 Bromo 4 Fluoro 5 Nitroanisole

Elucidation of Elementary Reaction Steps and Intermediates

The primary reaction pathway for 2-bromo-4-fluoro-5-nitroanisole is expected to be nucleophilic aromatic substitution (SNAr). This is due to the presence of a strong electron-withdrawing nitro group (-NO₂) and two halogen substituents (bromo and fluoro) on the aromatic ring, which activate the ring towards attack by nucleophiles. libretexts.orgmasterorganicchemistry.com The SNAr mechanism generally proceeds through a two-step addition-elimination sequence. mdpi.comlibretexts.org

The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgpressbooks.pub In the case of this compound, a nucleophile (Nu⁻) can attack at the carbon attached to either the bromine or the fluorine atom. The negative charge of the resulting Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. libretexts.orglibretexts.org This delocalization significantly stabilizes the intermediate, making its formation more favorable.

The second step of the mechanism is the elimination of the leaving group (halide ion), which restores the aromaticity of the ring and yields the final substitution product. mdpi.com The relative stability of the potential Meisenheimer complexes and the nature of the leaving group will determine the regioselectivity of the reaction.

Recent research has also proposed that some SNAr reactions may not proceed through a distinct intermediate but rather via a concerted mechanism where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. bris.ac.uknih.govnih.govrsc.org The exact mechanism, whether stepwise or concerted, for this compound would likely depend on the specific nucleophile and reaction conditions.

Investigation of Transition States and Reaction Pathways

The transition state for the formation of the Meisenheimer complex in a stepwise SNAr reaction resembles the complex itself, with a partially formed bond to the nucleophile and significant negative charge buildup on the aromatic ring. Computational studies on related halonitroarenes have been employed to model the energy profiles of these reactions, identifying the structures and energies of transition states. mdpi.com For this compound, two primary reaction pathways for nucleophilic substitution can be envisioned, corresponding to the displacement of either the bromide or the fluoride (B91410) ion.

The energy barrier for the formation of the transition state is a critical factor in determining the reaction rate. The presence of the strongly electron-withdrawing nitro group ortho and para to the potential leaving groups (fluorine and bromine, respectively) is expected to lower the activation energy for nucleophilic attack by stabilizing the developing negative charge in the transition state. masterorganicchemistry.compressbooks.pub

In a concerted SNAr pathway, there would be a single transition state where the nucleophile attacks and the leaving group departs simultaneously. bris.ac.uk Distinguishing between a stepwise mechanism with a short-lived Meisenheimer intermediate and a truly concerted mechanism can be challenging and often requires sophisticated kinetic and computational analysis. nih.gov

Influence of Substituents on Reaction Kinetics and Selectivity

The substituents on the aromatic ring of this compound have a profound influence on the kinetics and selectivity of its reactions. The electronic properties of the nitro, bromo, fluoro, and methoxy (B1213986) groups collectively determine the reactivity of the molecule.

Selectivity: The regioselectivity of nucleophilic attack, i.e., whether the bromo or fluoro substituent is displaced, is a more complex issue. In SNAr reactions, the rate-determining step is usually the attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, the better leaving group in terms of bond strength (C-Br vs. C-F) is not the primary determinant of selectivity. Instead, the relative ability of the halogens to activate the carbon to which they are attached towards nucleophilic attack is more important. Fluorine is the most electronegative halogen and therefore has the strongest inductive electron-withdrawing effect, making the carbon it is attached to more electrophilic. This often leads to the preferential displacement of fluoride over other halides in SNAr reactions, despite the C-F bond being the strongest. masterorganicchemistry.com

For this compound, the nitro group is ortho to the fluorine and para to the bromine. Both positions are activating for nucleophilic attack. libretexts.orgpressbooks.pub The stronger inductive effect of fluorine at the C-4 position would likely make it the preferred site of attack for many nucleophiles. However, the relative rates can also be influenced by the nature of the nucleophile and the solvent.

Below is a data table summarizing the expected electronic effects of the substituents on the aromatic ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on SNAr |

| -NO₂ | 5 | Strongly Withdrawing | Strongly Withdrawing | Strongly Activating |

| -Br | 2 | Withdrawing | Weakly Donating | Activating (as leaving group) |

| -F | 4 | Strongly Withdrawing | Weakly Donating | Strongly Activating (as leaving group and by induction) |

| -OCH₃ | 1 | Withdrawing | Strongly Donating | Weakly Deactivating (overall) |

Thermal Decomposition Mechanisms and Pathways

Potential decomposition pathways at elevated temperatures could include:

Cleavage of the methoxy group: The C-O bond of the anisole (B1667542) moiety could cleave, leading to the formation of a phenoxide radical and a methyl radical.

Reactions involving the nitro group: The nitro group itself can undergo complex reactions at high temperatures, including rearrangement to a nitrite (B80452), followed by C-NO₂ bond homolysis to generate a phenyl radical and NO₂. The liberated NO₂ can then act as an oxidant.

Carbon-halogen bond cleavage: The C-Br and C-F bonds could also break, although the C-F bond is significantly stronger and less likely to cleave homolytically than the C-Br bond.

Studies on related compounds like 2-bromo-5-nitrothiazole (B146120) have shown that electron attachment can lead to the dissociation of bromide and nitrite anions, suggesting that under certain conditions, fragmentation of the molecule at these substituent sites is a viable pathway. researchgate.net The precise products of thermal decomposition would depend on the specific conditions, such as temperature, pressure, and the presence of other reactive species.

Thermodynamic and Kinetic Aspects of 2 Bromo 4 Fluoro 5 Nitroanisole Transformations

Determination of Enthalpies of Reaction and Formation for Key Processes

Computational studies on similar molecules, such as the reactions of piperidine (B6355638) with 2,4-dinitrophenyl halides, show that the element effect (the leaving group order of F > Cl ≈ Br > I) is governed by differences in the enthalpies of activation. nih.gov For instance, the introduction of nitro groups significantly stabilizes the intermediate σ-complexes in the reaction of halo-nitroaromatic compounds. The stabilization energy for the σ-complex formed from 1-chloro-4-nitrobenzene (B41953) with a chloride anion is substantial, and this stabilization increases with the addition of more nitro groups. researchgate.net

Table 1: Illustrative Enthalpies of Formation for Meisenheimer Complexes of 1,3,5-Trinitrobenzene with Various Nucleophiles in Methanol

| Nucleophile | Enthalpy of Formation (ΔHf) (kJ/mol) |

| Methoxide | -55.2 |

| Ethoxide | -58.6 |

| Isopropoxide | -61.1 |

| tert-Butoxide | -63.2 |

This table presents representative data for a related compound, 1,3,5-trinitrobenzene, to illustrate the concept, as specific data for 2-Bromo-4-fluoro-5-nitroanisole is not available.

Kinetic Studies: Rate Law Derivations and Order of Reaction

The kinetics of SNAr reactions are well-documented. Typically, the first step, the formation of the Meisenheimer complex, is the rate-determining step because it involves the disruption of the aromatic system. wikipedia.orgmasterorganicchemistry.comyoutube.com The second step, the expulsion of the leaving group, is generally fast as it restores the energetically favorable aromaticity. masterorganicchemistry.comyoutube.com

For a typical SNAr reaction, the rate law is expressed as:

Rate = k[Aromatic Substrate][Nucleophile]

In some cases, particularly with amine nucleophiles, the reaction can exhibit more complex kinetics, with evidence of catalysis by a second molecule of the amine. nih.gov This leads to a rate law with both second- and third-order terms. However, for many common nucleophiles, a simple second-order rate law is observed. researchgate.net

The position of the nitro group relative to the leaving groups is critical. For a nucleophilic attack, the nitro group at the para or ortho position can effectively stabilize the negative charge of the intermediate through resonance. libretexts.orgyoutube.comstackexchange.com In this compound, the nitro group is ortho to the bromine atom and meta to the fluorine atom. This positioning suggests that the bromine atom is more activated towards nucleophilic attack than the fluorine atom.

Activation Energy and Pre-exponential Factor Determinations

The activation energy (Ea) and the pre-exponential factor (A) are key parameters derived from the temperature dependence of the reaction rate constant, as described by the Arrhenius equation. While specific values for the transformations of this compound are not documented, studies on analogous systems provide valuable insights.

For the SNAr reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with piperidine, the activation parameters have been determined. For the catalyzed portion of this reaction, the enthalpy of activation (ΔH‡) was found to be very low, at 0.38 kcal/mol, with a highly negative entropy of activation (ΔS‡) of -55.4 cal/(mol K). nih.gov These values are indicative of a highly ordered transition state.

Computational studies on the reactions of 1-fluoro-2-nitrobenzene (B31998) with ethanolamine (B43304) in various solvents have also been performed to determine activation energies. researchgate.net The "element effect" in SNAr reactions, where fluorine is a better leaving group than chlorine or bromine, is attributed to the differences in activation enthalpies. nih.gov The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, which is the rate-determining step. wikipedia.org

Table 2: Representative Activation Parameters for the SNAr Reaction of 1-Chloro-2,4-dinitrobenzene with Various Biothiols in Aqueous Media

| Nucleophile | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |

| Cysteine | 10.5 | -15.2 |

| Glutathione | 12.1 | -10.8 |

| N-acetylcysteine | 11.3 | -13.5 |

This table presents representative data for a related compound, 1-chloro-2,4-dinitrobenzene, to illustrate the concept, as specific data for this compound is not available. Data adapted from studies on biothiol reactions. udd.cl

Q & A

Q. What are the key synthetic routes for preparing 2-Bromo-4-fluoro-5-nitroanisole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and nitration of anisole derivatives. For example, bromination of 4-fluoroanisole using Br₂ in the presence of FeBr₃ (electrophilic substitution) followed by nitration with HNO₃/H₂SO₄ at low temperatures (0–5°C) to minimize side reactions. Careful control of stoichiometry and temperature is critical; excess nitrating agents may lead to over-nitration or decomposition. Purification typically involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity >95% is achievable, as seen in analogous bromo-nitroanisole derivatives .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy group (OCH₃) appears as a singlet at ~δ 3.8–4.0 ppm. Aromatic protons adjacent to electron-withdrawing groups (Br, NO₂) show deshielded signals (δ 7.5–8.5 ppm).

- FT-IR : Strong absorption bands for NO₂ (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-Br (~550–600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 248–250 (Br isotopic pattern) and fragment peaks for NO₂ loss (Δ m/z -46).

Cross-referencing with databases like NIST or published spectral data for related compounds (e.g., 4-bromo-3-nitroanisole) is advised .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or photolysis. The nitro group is sensitive to light and moisture, while the bromine substituent may undergo slow oxidative side reactions. Stability tests for similar compounds (e.g., 4-bromo-2-nitroanisole) indicate >90% purity retention over 12 months under these conditions .

Advanced Research Questions

Q. How can competing regioselectivity during nitration of bromo-fluoroanisole precursors be mitigated?

- Methodological Answer : Nitration of bromo-fluoroanisoles often leads to competing substitution at the para position relative to the methoxy group. To favor the desired 5-nitro product:

- Use mixed acid (HNO₃/H₂SO₄) at 0°C with precise stoichiometry (1.1 eq HNO₃).

- Introduce steric directing groups (e.g., bulky substituents) or leverage electronic effects (fluorine’s meta-directing influence).

Computational modeling (DFT) of transition states can predict regioselectivity, as demonstrated in studies of nitro-haloanisoles .

Q. What strategies resolve contradictions in reported melting points for bromo-nitroanisole derivatives?

- Methodological Answer : Discrepancies in melting points (e.g., 85–100°C for 4-bromo-2-nitroanisole vs. 103–105°C for 2-bromo-5-nitroanisole) may arise from polymorphic forms or impurities. Validate data via:

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom acts as a superior leaving group compared to fluorine or nitro groups. For Suzuki couplings:

- Use Pd(PPh₃)₄ (1–5 mol%) and arylboronic acids in THF/H₂O (3:1) at 80°C.

- Optimize base selection (e.g., K₂CO₃ for mild conditions, Cs₂CO₃ for electron-deficient aryl bromides).

Competing C-F activation is negligible under these conditions, as shown in studies of 5-bromo-2-fluorobenzoic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.